molecular formula C21H25NO4S B2544328 ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-61-8

ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2544328
CAS No.: 397290-61-8
M. Wt: 387.49
InChI Key: BKGQRMLIXFYTGE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential pharmacological properties and its unique structural features.

Properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-25-15-12-10-14(11-13-15)19(23)22-20-18(21(24)26-4-2)16-8-6-5-7-9-17(16)27-20/h10-13H,3-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGQRMLIXFYTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has shown promise in drug discovery efforts due to its potential therapeutic effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

  • In Vitro Studies : The compound demonstrated an IC50 range from 20 to 45 μM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • In Vivo Studies : In animal models, treatment resulted in a tumor mass reduction of approximately 50% at a dosage of 50 mg/kg.
Study TypeCell LineIC50 (μM)Effect on Tumor Mass (%)
In VitroMCF-720N/A
In VivoA549N/A50% reduction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It exhibited potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of less than 1 μM.
PathogenMIC (μM)MBC (μM)
Mycobacterium tuberculosis<1<5

Material Science

In addition to its biological applications, the compound is being explored in the field of organic electronics. Its unique structure allows it to function as a building block for organic semiconductors.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of the compound on various cancer models. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another research article highlighted the compound's efficacy against resistant strains of Mycobacterium tuberculosis. The study provided evidence that the compound could reduce viable bacterial counts in macrophage-like THP-1 cells.

Comparison with Similar Compounds

Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.

Biological Activity

Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound based on available research findings, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the cyclohepta[b]thiophene class, which is known for diverse biological activities. Its structure features an ethoxybenzamide moiety that contributes to its pharmacological properties. The molecular formula is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S, indicating the presence of nitrogen and sulfur in its composition, which are often associated with biological activity.

Research indicates that compounds within the cyclohepta[b]thiophene class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : A study demonstrated that related compounds showed submicromolar growth inhibition (GI50) values against A549 non-small cell lung cancer cells, suggesting strong anticancer potential .
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds can induce early apoptosis in cancer cells. This process involves the activation of caspases (caspase 3, 8, and 9), which are critical for the apoptotic pathway .
  • Cell Cycle Arrest : The compound can cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .

In Vitro Studies

The following table summarizes the antiproliferative activity of related cyclohepta[b]thiophene compounds:

Compound IDCell LineGI50 (μM)LC50 (μM)Mechanism
Compound 17A5490.69>100Tubulin polymerization
Compound 17OVACAR-42.01>100Apoptosis induction
Compound 17T47D0.362>100Cell cycle arrest

These results indicate that the compound exhibits potent activity across multiple cancer cell lines with minimal cytotoxicity towards normal cells.

In Vivo Studies

In vivo studies conducted on murine models have shown that these compounds can significantly reduce tumor growth compared to untreated controls. For example, a CT26 murine model demonstrated a marked reduction in tumor size when treated with related cyclohepta[b]thiophene derivatives .

Q & A

Q. What are the optimized synthetic routes for ethyl 2-(4-ethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Cyclization : Cycloheptathiophene core formation via acid-catalyzed cyclization of pre-functionalized thiophene intermediates.
  • Amidation : Coupling 4-ethoxybenzoic acid derivatives to the thiophene scaffold using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF .
  • Esterification : Ethyl ester introduction via nucleophilic substitution or acid-catalyzed esterification.
    Key solvents include 1,4-dioxane or DMF, with reaction monitoring by TLC. Purification is achieved via column chromatography (eluent: hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR (400 MHz, CDCl3_3 ) should show characteristic peaks: δ 1.3–1.4 ppm (ethyl ester CH3_3), δ 4.2–4.4 ppm (ester CH2_2 and ethoxy OCH2_2), δ 6.8–7.8 ppm (aromatic protons from benzamido and thiophene rings). 13C^{13}C NMR confirms carbonyl groups (δ 165–175 ppm) .
  • HRMS : Exact mass calculation (e.g., C22_{22}H25_{25}NO4_4S) to verify molecular ion peaks .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) groups.

Q. What are the critical physicochemical properties influencing solubility and stability?

  • Methodological Answer :
  • LogP (XlogP) : Predicted value ~4.0 (using software like ChemAxon), indicating moderate lipophilicity suitable for cellular uptake .
  • Polar Surface Area (PSA) : ~90 Ų (calculated from topological descriptors), suggesting moderate permeability .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) in DMSO or aqueous buffers (pH 1–10). Monitor by HPLC for hydrolytic degradation of ester/amide bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent Variation : Replace ethoxybenzamido with nitro (electron-withdrawing) or methoxy (electron-donating) groups to modulate electron density. Synthesize analogs via reductive amination or nucleophilic substitution .
  • Biological Testing : Evaluate cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) to correlate substituent effects with activity .
  • Data Table :
Substituent (R)IC50_{50} (µM)LogP
4-Ethoxy2.54.0
4-Nitro0.83.7
4-Methoxy5.24.2

Q. What computational strategies predict metabolic stability against human oxidases?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with aldehyde oxidase (AO) active sites. Focus on steric clashes with the cycloheptathiophene ring .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the ethoxybenzamido group in aqueous environments (AMBER force field) .
  • Metabolic Hotspots : Identify vulnerable sites (e.g., ester groups) using site-of-metabolism predictors like StarDrop.

Q. How to resolve contradictions in reported synthetic yields?

  • Methodological Answer :
  • Reaction Optimization : Compare yields from (27% via column chromatography) vs. (40% via recrystallization). Variables include solvent purity (anhydrous vs. technical grade), catalyst loading (e.g., triethylamine), and temperature control (±5°C).
  • Troubleshooting : Use design-of-experiment (DoE) to test factors like reaction time (5–24 h) and stoichiometry (1:1 to 1:1.2 ratio of reactants) .

Q. What analytical methods detect degradation products under oxidative stress?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products. Identify oxidation byproducts (e.g., carboxylic acids from ester hydrolysis) via exact mass .
  • Forced Degradation : Expose the compound to H2_2O2_2 (3% v/v) or UV light (254 nm) for 48 h. Quantify intact compound loss by peak area normalization .

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